3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl nicotinate
CAS No.:
Cat. No.: VC15001781
Molecular Formula: C19H9F3N2O3
Molecular Weight: 370.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H9F3N2O3 |
|---|---|
| Molecular Weight | 370.3 g/mol |
| IUPAC Name | [3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C19H9F3N2O3/c20-14-6-11(7-15(21)17(14)22)18-13-4-3-12(8-16(13)27-24-18)26-19(25)10-2-1-5-23-9-10/h1-9H |
| Standard InChI Key | FUUSZEYGOMHSNY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC(=C(C(=C4)F)F)F |
Introduction
3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl nicotinate is a complex organic compound that belongs to the class of benzisoxazole derivatives. It features a unique molecular structure, combining a benzisoxazole core with a trifluorophenyl group and a nicotinate moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in pharmaceutical research.
Synthesis Methods
The synthesis of 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl nicotinate typically involves multi-step organic reactions. These methods often require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like dimethylformamide or dichloromethane. Catalysts such as palladium or copper may also be employed to facilitate coupling reactions.
Biological Activities and Applications
3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl nicotinate has been studied for its potential as an antipsychotic agent due to its interaction with biological targets such as receptors or enzymes. The trifluorophenyl substitution enhances its lipophilicity and receptor binding affinity, making it particularly interesting for drug development focused on central nervous system disorders.
| Potential Application | Mechanism of Action |
|---|---|
| Antipsychotic Agent | Interaction with dopamine receptors |
| Central Nervous System Disorders | Enhanced lipophilicity and receptor binding affinity |
Chemical Reactivity
The compound participates in various chemical reactions typical for benzisoxazoles and carboxylic acids. The ester group can undergo hydrolysis under acidic or basic conditions, leading to the release of the corresponding alcohol and carboxylic acid. The benzisoxazole ring is susceptible to electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.
Analytical Techniques
The synthesis and characterization of 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl nicotinate involve analytical techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the identity and purity of the synthesized compound.
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